Structural Differentiation of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine from Key Analogs
The primary differentiation of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine lies in its unique combination of functional groups compared to its closest analogs. Specifically, it possesses a benzyl protecting group, geminal 2,2-dimethyl substitution for steric bulk, and a 4-methylene moiety for further functionalization. This contrasts with 1-Benzyl-4-methylenepiperidine (CAS 109105-86-4) which lacks the 2,2-dimethyl groups , and with 1-Benzyl-2,2-dimethylpiperidin-4-one (CAS 117623-46-8) which features a 4-ketone instead of a methylene group . The presence of the exocyclic double bond in the target compound also distinguishes it from simple N-benzylpiperidine (CAS 2905-56-8) [1]. This precise molecular architecture is a key procurement differentiator for researchers seeking this specific scaffold for SAR studies or complex molecule synthesis.
| Evidence Dimension | Molecular Formula and Key Substituents |
|---|---|
| Target Compound Data | C₁₅H₂₁N; Benzyl, 2,2-Dimethyl, 4-Methylene |
| Comparator Or Baseline | 1-Benzyl-4-methylenepiperidine (C₁₃H₁₇N; Benzyl, 4-Methylene); 1-Benzyl-2,2-dimethylpiperidin-4-one (C₁₄H₁₉NO; Benzyl, 2,2-Dimethyl, 4-Ketone); 1-Benzylpiperidine (C₁₂H₁₇N; Benzyl only) |
| Quantified Difference | Not applicable (qualitative structural comparison). |
| Conditions | Structural analysis based on chemical formulae and functional group identification. |
Why This Matters
This matters for procurement because it confirms the product's unique identity, ensuring researchers obtain the exact chemical space and synthetic handle required for their specific project needs, avoiding unintended reactivity or biological profiles from close analogs.
- [1] PubChem. 1-Benzylpiperidine. Compound Summary. CID 68673. View Source
